2-Amino-3-bromo-5-methylpyrazine
Overview
Description
2-Amino-3-bromo-5-methylpyrazine is a chemical compound with the molecular formula C5H6BrN3 . It has a molecular weight of 188.03 .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various intermolecular interactions. For instance, a supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid through N+–H⋯O−, N–H⋯O and O–H⋯O hydrogen bonding interactions .Physical And Chemical Properties Analysis
This compound has a melting point of 56-57 °C and a predicted boiling point of 275.0±35.0 °C. It has a predicted density of 1.699±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use in scientific research. The compound has been investigated for its potential applications in in vivo and in vitro studies.
In Vivo
2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use in drug discovery and as a therapeutic agent. The compound has been studied for its ability to induce apoptosis in cancer cells and for its potential to inhibit the growth of certain types of tumors. Additionally, this compound has been investigated for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.
In Vitro
2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use as a diagnostic tool. The compound has been investigated for its ability to detect the presence of certain proteins and enzymes in biological samples. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-methylpyrazine is not fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body to modulate their activity. Additionally, this compound has been shown to induce apoptosis in certain types of cancer cells.
Biological Activity
2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use in drug discovery and as a therapeutic agent. The compound has been shown to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, this compound has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, the compound has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors.
Advantages and Limitations for Lab Experiments
2-Amino-3-bromo-5-methylpyrazine has a variety of advantages and limitations for laboratory experiments. The compound is relatively stable and can be synthesized using a variety of methods. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, the compound has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors. However, the compound has not been extensively studied and its mechanism of action is not fully understood.
Future Directions
The potential applications of 2-Amino-3-bromo-5-methylpyrazine are numerous and there are many future directions that can be explored. These include further investigation into the compound’s mechanism of action, the development of new synthesis methods, and the exploration of new therapeutic and diagnostic uses. Additionally, further research can be conducted into the compound’s ability to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Other potential future directions include the investigation of the compound’s potential to induce apoptosis in cancer cells and its ability to inhibit the growth of certain types of tumors. Finally, further research can be conducted into the compound’s potential to act as an antioxidant and its ability to inhibit the formation of certain types of free radicals.
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-methylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGEHYFPRPIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432522 | |
Record name | 2-amino-3-bromo-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74290-65-6 | |
Record name | 2-amino-3-bromo-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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